(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile
Description
This compound belongs to the acrylonitrile class of heterocyclic derivatives, characterized by a thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and an acrylonitrile moiety linked to a 3-methoxyphenyl group. Its Z-configuration ensures structural rigidity, which may influence biological activity and photophysical properties.
Properties
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-3-25-18-9-7-16(8-10-18)20-14-26-21(23-20)17(13-22)11-15-5-4-6-19(12-15)24-2/h4-12,14H,3H2,1-2H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQASIWUTCGFSGJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to provide an in-depth analysis of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its role in various biological activities, and an acrylonitrile moiety that may contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂S |
| Molecular Weight | 342.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cancer cell division.
Case Study: Anticancer Efficacy
In a study evaluating the compound's efficacy against various cancer cell lines, it was found to have IC50 values ranging from 1.5 µM to 5.0 µM, indicating potent activity comparable to established chemotherapeutic agents . The following table summarizes the findings:
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 1.5 |
| MCF-7 (Breast) | 3.0 |
| HeLa (Cervical) | 5.0 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a screening assay against common pathogens, this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range.
Table 3: Antimicrobial Activity Data
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptosis-related proteins.
Molecular Interaction Studies
Molecular docking studies have indicated that this compound binds effectively to the active site of tubulin, thereby preventing its polymerization. This interaction is critical for its anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following analysis categorizes analogues based on substituent variations and their effects:
2.1 Substituent Effects on the Thiazole Ring
- 4-Ethoxyphenyl vs. 4-Fluorophenyl (): The substitution of 4-ethoxyphenyl (electron-donating) with 4-fluorophenyl (electron-withdrawing) alters electronic density on the thiazole ring.
Benzo[d]thiazol-2-yl vs. Simple Thiazole ():
Compound 15 (), which replaces thiazole with a benzo[d]thiazol-2-yl group, demonstrates potent anticancer activity (average GI₅₀: 0.021–12.2 μM). The extended aromatic system in benzo[d]thiazole likely enhances π-π stacking interactions with biological targets, a feature absent in the simpler thiazole derivative.
2.2 Substituent Effects on the Acrylonitrile-Linked Aryl Group
3-Methoxyphenyl vs. 3,4,5-Trimethoxyphenyl ():
The 3,4,5-trimethoxyphenyl group in compound 15 () contributes to broad-spectrum anticancer activity, likely due to increased lipophilicity and improved membrane permeability. In contrast, the 3-methoxyphenyl group in the target compound may reduce potency but offer selectivity for specific cancer cell lines.- Trifluoromethoxy Substitution (): Analogues like (Z)-3-(4-methoxyphenyl)-2-(4-(trifluoromethoxy)phenyl)acrylonitrile () exhibit higher melting points (68–85°C) compared to non-fluorinated derivatives, suggesting enhanced crystallinity and stability due to the electron-withdrawing trifluoromethoxy group.
2.3 Functional Group Additions
- Urea and Piperazine Moieties ():
Compounds such as 1-(3-methoxyphenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea () incorporate urea and piperazine groups, enabling hydrogen bonding and cationic interactions. These modifications are absent in the target compound but highlight strategies for improving target binding in drug design.
Key Research Findings
- Anticancer Activity: The benzo[d]thiazole analogue () outperforms simpler thiazole derivatives, emphasizing the role of extended aromatic systems in bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
